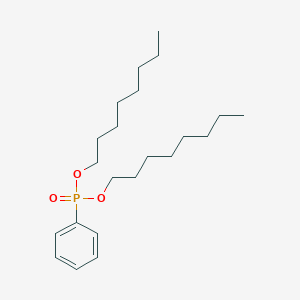

Dioctyl phenylphosphonate

Description

Propriétés

IUPAC Name |

dioctoxyphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39O3P/c1-3-5-7-9-11-16-20-24-26(23,22-18-14-13-15-19-22)25-21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKMAMKAFTZXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(C1=CC=CC=C1)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061946 | |

| Record name | Phosphonic acid, P-phenyl-, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Dioctyl phenylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000195 [mmHg] | |

| Record name | Dioctyl phenylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1754-47-8 | |

| Record name | Dioctyl phenylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1754-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctylphenylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-n-octyl phenyl phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-phenyl-, dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, P-phenyl-, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl phenylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYLPHENYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DED9LW93GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Dioctyl Phenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phenylphosphonate (DOPP) is an organophosphorus compound with the chemical formula C22H39O3P. It is a colorless to pale yellow liquid primarily utilized as a plasticizer, particularly in the fabrication of ion-selective electrodes and sensors.[1] Its lipophilic nature and compatibility with various polymers, such as polyvinyl chloride (PVC), make it a valuable component in creating membranes for chemical sensing applications, including taste sensors.[1][2] This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, including detailed experimental protocols and data presented for clarity and comparative analysis.

Physicochemical Properties

This compound is characterized by the following properties:

| Property | Value | Source |

| Molecular Formula | C22H39O3P | PubChem |

| Molecular Weight | 382.52 g/mol | Sigma-Aldrich |

| CAS Number | 1754-47-8 | Sigma-Aldrich |

| Appearance | Colorless to pale yellow liquid | PubChem |

| Boiling Point | 207 °C at 4 mmHg | Sigma-Aldrich |

| Density | 0.967 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.478 | Sigma-Aldrich |

| Vapor Pressure | 0.00000195 mmHg | PubChem |

| Flash Point | 113 °C (closed cup) | Sigma-Aldrich |

| Solubility | Miscible with tetrahydrofuran | Guidechem |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct esterification of phenylphosphonic acid with n-octanol. This reaction can be effectively carried out under microwave irradiation, which has been shown to be superior to conventional heating methods. The use of an ionic liquid, such as [bmim][BF4], can have a beneficial effect, allowing for lower reaction temperatures and shorter reaction times.

Experimental Protocol: Microwave-Assisted Direct Esterification

This protocol is adapted from the general procedure for the synthesis of dialkyl phenylphosphonates described by Keglevich et al. (2019).

Materials:

-

Phenylphosphonic acid (1)

-

n-Octanol

-

[bmim][BF4] (optional ionic liquid additive)

-

Microwave reactor

-

Sealed microwave-compatible reaction vessel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a sealed microwave-compatible reaction tube, combine phenylphosphonic acid (0.63 mmol, 0.10 g) and a 15-fold excess of n-octanol (9.45 mmol, 1.5 mL).

-

Optional Additive: If using an ionic liquid, add [bmim][BF4] (0.060 mmol, 0.012 mL) to the reaction mixture.

-

Microwave Irradiation: Place the sealed tube in the microwave reactor and irradiate the mixture with 50–150 W power. The reaction temperature and time should be optimized as indicated in the source literature, with pressures ranging from 1 to 18 bar.

-

Work-up: After the reaction is complete (monitored by an appropriate method such as TLC or GC), cool the mixture to room temperature.

-

Purification: The crude product is purified by column chromatography on silica gel. The excess n-octanol is first removed under reduced pressure. The residue is then subjected to chromatography using an appropriate eluent system to isolate the pure this compound.

-

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy, to confirm its identity and purity.

Synthesis Pathway

The synthesis of this compound from phenylphosphonic acid and n-octanol proceeds through a direct esterification reaction. This can be represented by the following logical relationship:

Caption: Synthesis of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: Experimental Workflow for Synthesis.

Applications

The primary application of this compound is as a plasticizer in the preparation of polymeric membranes for ion-selective electrodes and chemical sensors.[1] Its inclusion in PVC membranes, for instance, enhances their ion-exchange properties and response characteristics. There is no significant body of research indicating its involvement in biological signaling pathways or its direct use in drug development, its role being confined to analytical and materials science applications.

References

Dioctyl Phenylphosphonate (CAS 1754-47-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioctyl phenylphosphonate (DOPP), CAS number 1754-47-8, is an organophosphorus compound with the chemical formula C22H39O3P. Primarily utilized as a plasticizer, it plays a crucial role in the fabrication of ion-selective electrodes and taste sensors. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and in-depth methodologies for its principal applications. While direct biological and toxicological data on this compound are limited, this document also discusses the broader context of organophosphorus compounds in medicinal chemistry to offer insights for drug development professionals.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Its key physical and chemical properties are summarized in the table below, compiled from various sources.[1][2][3]

| Property | Value |

| CAS Number | 1754-47-8 |

| Molecular Formula | C22H39O3P |

| Molecular Weight | 382.52 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.967 g/mL at 25 °C |

| Boiling Point | 207 °C at 4 mmHg |

| Refractive Index | n20/D 1.478 |

| Solubility | Miscible with tetrahydrofuran |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phenylphosphonic dichloride with 1-octanol. The following is a representative experimental protocol.

Experimental Protocol: Synthesis

Materials:

-

Phenylphosphonic dichloride

-

1-Octanol

-

Anhydrous diethyl ether (Et2O)

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/ethyl acetate mixture)

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings and a crystal of iodine are placed. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

-

Reaction with Phenylphosphonic Dichloride: The Grignard reagent is cooled in an ice bath, and a solution of phenylphosphonic dichloride in anhydrous diethyl ether is added dropwise with stirring.

-

Esterification: A solution of 1-octanol in anhydrous diethyl ether is then added to the reaction mixture. The reaction is stirred at room temperature for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ = 7.87–7.74 (m, 2 H), 7.58–7.51 (m, 1 H), 7.51–7.42 (m, 2 H), 4.11–3.95 (m, 4 H), 1.71–1.62 (m, 4 H), 1.39–1.31 (m, 4 H), 1.31–1.20 (m, 16 H), 0.87 (t, J = 6.9 Hz, 6 H).

-

¹³C NMR (CDCl₃, 100 MHz): δ = 132.5, 132.4, 132.0, 131.9, 129.5, 128.6, 128.5, 127.7, 66.3, 66.2, 31.9, 30.6, 30.6, 29.3, 29.2, 25.7, 22.8, 14.2.

-

IR (ATR): 2924, 2855, 1439, 1251, 1131, 977, 748, 695, 564 cm⁻¹.

Applications in Sensor Technology

This compound is extensively used as a plasticizer in the preparation of polymeric membranes for ion-selective electrodes and taste sensors.[4][5] It enhances the elasticity and ion-transport properties of the membrane.

Ion-Selective Electrodes

Principle: Ion-selective electrodes (ISEs) are potentiometric devices that measure the activity of a specific ion in a solution. The core component is an ion-selective membrane that exhibits a selective response to the target ion. This compound is incorporated into a polymer matrix, typically polyvinyl chloride (PVC), along with an ionophore that selectively binds the target ion.

Experimental Protocol: Fabrication of an Ion-Selective Electrode

Materials:

-

Polyvinyl chloride (PVC)

-

This compound (DOPP)

-

Ionophore (specific to the target ion)

-

Tetrahydrofuran (THF)

-

Electrode body

-

Internal filling solution (containing a known concentration of the target ion and a salt like KCl)

-

Ag/AgCl wire (internal reference electrode)

Procedure:

-

Membrane Cocktail Preparation: A precise amount of PVC, DOPP, and the ionophore are dissolved in THF to form a homogenous solution. The ratio of these components is critical for the electrode's performance.

-

Membrane Casting: The cocktail is poured into a glass ring on a flat glass plate and the THF is allowed to evaporate slowly, resulting in a thin, flexible membrane.

-

Electrode Assembly: A small disc is cut from the membrane and attached to the end of the electrode body. The electrode body is then filled with the internal filling solution, and the Ag/AgCl wire is inserted.

-

Conditioning: The assembled electrode is conditioned by soaking it in a solution of the target ion for several hours before use.

Taste Sensors

Principle: Similar to ISEs, taste sensors utilize lipid/polymer membranes to detect taste substances. These sensors can distinguish between different tastes like bitterness, saltiness, and umami.[5][6] this compound is a key component of the membrane, providing the necessary plasticity.[5][6]

Experimental Protocol: Preparation of a Taste Sensor Membrane

Materials:

-

Polyvinyl chloride (PVC)

-

This compound (DOPP)

-

Lipid (e.g., oleic acid, for specific taste reception)

-

Tetrahydrofuran (THF)

Procedure:

-

Membrane Solution: PVC, DOPP, and a specific lipid are dissolved in THF. The choice of lipid determines the taste the sensor will be most sensitive to.

-

Membrane Formation: The solution is poured into a petri dish, and the THF is allowed to evaporate, forming a thin membrane.

-

Sensor Assembly: A piece of the membrane is attached to a sensor probe, which is then connected to a potentiometer for measurements.

Relevance to Drug Development

While this compound itself is not currently used as an active pharmaceutical ingredient, the broader class of organophosphorus compounds is of significant interest in drug development.[7][8][9]

General Roles of Organophosphorus Compounds in Medicine:

-

Enzyme Inhibitors: Many organophosphorus compounds are potent inhibitors of enzymes, particularly serine hydrolases. This property is exploited in the design of drugs targeting specific enzymatic pathways.

-

Phosphate Mimics: The phosphonate group can act as a stable mimic of the phosphate group in biological systems. This allows for the design of nucleotide and peptide analogs with therapeutic potential.[7]

-

Prodrugs: The lipophilicity of organophosphorus esters can be modulated to improve the pharmacokinetic properties of drugs.

Toxicological Considerations: The toxicological profile of this compound has not been extensively studied.[1] Safety data sheets indicate that it may cause skin and eye irritation.[1] As with many organophosphorus compounds, the potential for neurotoxicity should be a consideration in any potential therapeutic application, although there is no specific data for DOPP in this regard. The use of plasticizers like this compound in medical devices also warrants careful evaluation of leaching and potential long-term health effects.[10][11][12][13]

Conclusion

This compound (CAS 1754-47-8) is a well-characterized compound with established applications in sensor technology. Its role as a plasticizer is critical for the performance of ion-selective electrodes and taste sensors. For drug development professionals, while DOPP itself does not have direct therapeutic applications, the chemistry of organophosphorus compounds offers a rich field for the design of novel drugs. A significant lack of biological and toxicological data for this compound highlights the need for further research to fully assess its potential and safety profile, particularly if its use in applications with human contact, such as medical devices, is considered.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C22H39O3P | CID 15641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 苯基膦酸二辛酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Research and development of taste sensors as a novel analytical tool [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. jelsciences.com [jelsciences.com]

- 8. nbinno.com [nbinno.com]

- 9. Selected organophosphorus compounds with biological activity. Applications in medicine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medical devices as a source of phthalate exposure: a review of current knowledge and alternative solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety Guidelines of Phthalates in Medical Devices [mavenprofserv.com]

- 13. researchgate.net [researchgate.net]

"dioctyl phenylphosphonate physical and chemical properties"

An In-depth Technical Guide to the Physical and Chemical Properties of Dioctyl Phenylphosphonate

Introduction

This compound (DOPP) is an organophosphorus compound belonging to the phosphonate ester family. It is characterized by a phenyl group and two octyl ester groups attached to a central phosphorus atom. This document provides a comprehensive overview of the physical, chemical, and toxicological properties of DOPP, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

General and Chemical Information

This compound is also known by several synonyms, including DOPP, Di-n-octyl phenyl phosphonate, and Phenylphosphonic acid dioctyl ester[1][2][3]. It is registered under CAS number 1754-47-8[1][4][5].

| Identifier | Value |

| IUPAC Name | dioctoxyphosphorylbenzene[2] |

| Synonyms | DOPP, Di-n-octyl phenyl phosphonate, Phenylphosphonic acid dioctyl ester[1][2][4] |

| CAS Number | 1754-47-8[1][4][5] |

| EC Number | 217-142-6[2][4] |

| Molecular Formula | C22H39O3P[1][5] |

| Linear Formula | C6H5P(O)[O(CH2)7CH3]2[3][4] |

| Molecular Weight | 382.52 g/mol [1][4] |

| InChI Key | HAKMAMKAFTZXOZ-UHFFFAOYSA-N[5] |

Physical Properties

DOPP is a colorless to pale yellow, clear liquid at room temperature[2][6][7]. It is miscible with tetrahydrofuran but has very low solubility in water[6][7][8].

| Property | Value | Conditions |

| Appearance | Colorless or pale yellow clear liquid[2][6][7] | Ambient |

| Density | 0.967 g/mL[4][6] | at 25 °C |

| Boiling Point | 207 °C[4][8] | at 4 mmHg |

| Refractive Index | 1.478[4][8] | n20/D |

| Vapor Pressure | 0.00000195 mmHg[2] | Not Specified |

| Water Solubility | <0.2 g/L[8] | at 25 °C |

Chemical Properties and Reactivity

Stability: this compound is stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area in a tightly sealed container[6][9].

Reactivity:

-

Incompatible Materials: It is incompatible with strong oxidizing agents[6].

-

Hazardous Decomposition: When heated to decomposition, particularly under fire conditions, it can emit toxic fumes of carbon oxides and phosphorus oxides[6][7].

-

Hazardous Reactions: No hazardous polymerization or other hazardous reactions have been reported under normal processing conditions[6][9].

Experimental Protocols

Purification Methodology

A common method for the purification of this compound is high-vacuum distillation[7].

Protocol: High-Vacuum Distillation

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum pump capable of reaching pressures in the range of 1-5 mmHg. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Preparation: Place the crude this compound into the distillation flask. It is advisable to add boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Distillation Process:

-

Begin stirring if using a magnetic stirrer.

-

Gradually apply vacuum to the system, monitoring the pressure with a manometer.

-

Once the desired pressure (e.g., 4 mmHg) is achieved and stable, begin heating the distillation flask using a heating mantle.

-

Slowly increase the temperature until the compound begins to boil and distill.

-

-

Fraction Collection: Collect the fraction that distills at the reported boiling point (approximately 207 °C at 4 mmHg) in the receiving flask[8].

-

Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Used to identify functional groups. The spectrum of DOPP would show characteristic peaks for P=O, P-O-C, and C-H bonds of the aromatic and alkyl groups. Data is available from sources like the NIST Chemistry WebBook[5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, confirming the presence and connectivity of the phenyl and octyl groups.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide structural information through fragmentation patterns. Electron ionization mass spectrometry data for DOPP is available[5].

Spectroscopic Data Summary

While raw spectral data is beyond the scope of this guide, various databases provide access to it.

| Technique | Availability | Reference |

| Infrared (IR) Spectrum | Available | NIST Chemistry WebBook, ChemicalBook[5][10] |

| Mass Spectrum (Electron Ionization) | Available | NIST Chemistry WebBook, PubChem[2][5] |

| ¹H NMR Spectrum | Available | ChemicalBook[10] |

| ¹³C NMR Spectrum | Available | Guidechem, ChemicalBook[7][10] |

Visualizations

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: Experimental workflow for synthesis and characterization of this compound.

Safety and Toxicology

The toxicological properties of this compound have not been thoroughly investigated[6]. It may cause irritation upon contact[2]. Standard laboratory safety precautions should be followed.

| Safety Parameter | Value |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Acute Toxicity | Intravenous LDLo (mouse) = 100 mg/kg[2] |

| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC[6] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, protective clothing[9] |

| Fire Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[6] |

References

- 1. scbt.com [scbt.com]

- 2. This compound | C22H39O3P | CID 15641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. フェニルホスホン酸ジオクチル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 1754-47-8 [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. This compound(1754-47-8) IR Spectrum [chemicalbook.com]

Dioctyl Phenylphosphonate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dioctyl phenylphosphonate (DOPP), a compound of interest in various scientific and industrial applications, including its use as a plasticizer and in the formulation of ion-selective electrodes. Due to a scarcity of publicly available quantitative solubility data, this document focuses on providing known solubility information, predicting solubility in common organic solvents based on physicochemical principles, and detailing a robust experimental protocol for researchers to determine precise solubility values.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for predicting its solubility. This compound is a high molecular weight ester with a significant nonpolar character due to the two octyl chains, and a polar phosphonate group along with an aromatic phenyl ring.

| Property | Value | Reference |

| Molecular Formula | C22H39O3P | |

| Molecular Weight | 382.52 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 0.967 g/mL at 25 °C | |

| Boiling Point | 207 °C at 4 mmHg | |

| Refractive Index | n20/D 1.478 | |

| Flash Point | 113 °C (closed cup) | |

| Water Solubility | <0.2 g/L at 25 °C |

Solubility of this compound in Organic Solvents

| Solvent | Solvent Type | Expected Solubility |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible |

| Hexane | Nonpolar | Likely Soluble/Miscible |

| Toluene | Nonpolar (Aromatic) | Likely Soluble/Miscible |

| Dichloromethane | Polar Aprotic | Likely Soluble/Miscible |

| Acetone | Polar Aprotic | Likely Soluble/Miscible |

| Methanol | Polar Protic | Likely Sparingly Soluble |

| Ethanol | Polar Protic | Likely Sparingly Soluble |

| Water | Polar Protic | Insoluble (<0.2 g/L) |

Experimental Protocol for Determining Solubility

For researchers requiring precise quantitative solubility data, the following gravimetric method is a standard approach for determining the solubility of a liquid compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with airtight caps (e.g., screw caps with PTFE liners)

-

Calibrated pipettes and syringes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material, 0.45 µm pore size)

-

Evaporating dish or pre-weighed vial

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Using a calibrated pipette, add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous agitation. This ensures that the solvent becomes saturated with the solute and that equilibrium is reached.

-

-

Phase Separation and Sampling:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow for the separation of the undissolved this compound.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

-

Filtration:

-

Immediately filter the collected supernatant through a syringe filter (compatible with the solvent) into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved micro-droplets.

-

-

Solvent Evaporation and Quantification:

-

Determine the mass of the filtered saturated solution.

-

Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.

-

Once the solvent is completely removed, reweigh the dish or vial containing the this compound residue.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units, such as g/L, mg/mL, or mole fraction.

-

Solubility (g/L) = (Mass of DOPP residue (g) / Volume of supernatant taken (L))

-

Solubility (mass fraction) = (Mass of DOPP residue (g) / Mass of saturated solution (g))

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen organic solvent before starting the experiment.

Visualizing Key Concepts

To further aid in the understanding of the principles and processes discussed, the following diagrams have been generated.

Caption: Factors influencing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of DOPP.

Unveiling the Profile of Dioctyl Phenylphosphonate: A Substance of Industrial Application, Not a Therapeutic Agent

Despite a comprehensive review of available scientific literature, there is no evidence to suggest that dioctyl phenylphosphonate possesses a biological mechanism of action relevant to researchers, scientists, and drug development professionals. The compound is primarily utilized in industrial applications as a plasticizer and a component in sensor technology. This guide summarizes the existing knowledge on this compound, clarifying its established roles and the conspicuous absence of data regarding any pharmacological activity.

This compound (DOPP) is a chemical compound with the formula C22H39O3P. It is recognized for its utility as a plasticizer, a substance added to materials to increase their flexibility and durability. Its applications extend to the fabrication of ion-selective electrodes and taste sensors, where it plays a role in the detection of specific ions or taste profiles.

A thorough investigation into its biological effects, cellular targets, and potential signaling pathways has yielded no specific information. Toxicological data is limited to general observations, such as a lethal dose low (LDLo) in mice when administered intravenously, and the potential for irritation. However, detailed studies elucidating any interaction with biological systems at a molecular level are not present in the public domain.

It is crucial to distinguish this compound from other compounds with similar naming conventions that do possess known pharmacological effects. For instance, dioctyl sodium sulfosuccinate is a laxative with a well-documented mechanism of action involving the stimulation of intestinal secretion. Similarly, various phosphonate-containing compounds are utilized in drug design, often as prodrugs to improve the pharmacokinetic properties of a therapeutic agent. However, this compound itself has not been identified as a therapeutic agent or a compound with a direct biological mechanism of action.

In the absence of any data on its pharmacological properties, the creation of a technical guide detailing its mechanism of action, including signaling pathways and experimental protocols, is not feasible. The following sections provide a summary of the available chemical and safety information for this compound.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C22H39O3P |

| Molecular Weight | 382.52 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 1754-47-8 |

Toxicology Summary

| Metric | Value | Species | Route |

| LDLo (Lethal Dose Low) | 100 mg/kg | Mouse | Intravenous |

Logical Relationship: Current Understanding of this compound

The following diagram illustrates the current understanding of this compound based on available information. It highlights its established applications and the lack of evidence for a biological mechanism of action.

In-depth Technical Guide on Dioctyl Phenylphosphonate (DOPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of dioctyl phenylphosphonate (DOPP), a versatile organophosphorus compound. The information presented herein is intended for researchers, scientists, and professionals in drug development and material science, focusing on its synthesis, core applications, and relevant experimental methodologies. While phosphonates as a class are significant in medicinal chemistry, this guide will focus on the established, non-pharmaceutical applications of DOPP where detailed scientific literature is available.

Core Properties of this compound

This compound (CAS No. 1754-47-8) is a colorless to pale yellow liquid. It is primarily recognized for its role as a plasticizer and a key component in the fabrication of ion-selective electrodes.[1]

| Property | Value |

| Molecular Formula | C22H39O3P |

| Molecular Weight | 382.52 g/mol |

| Density | 0.967 g/mL at 25 °C |

| Boiling Point | 207 °C at 4 mmHg |

| Refractive Index | n20/D 1.478 |

| Flash Point | 113 °C (closed cup) |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the esterification of phenylphosphonic acid being a prominent route. The Michaelis-Arbuzov reaction represents a fundamental principle in the formation of the carbon-phosphorus bond central to this compound.

Experimental Protocol: Microwave-Assisted Direct Esterification

A contemporary and efficient method for the synthesis of this compound is the microwave-assisted direct esterification of phenylphosphonic acid with octanol. This method, as described in the work of Keglevich et al. (2019), offers high conversion rates and yields.[2][3][4]

Materials:

-

Phenylphosphonic acid

-

Octanol

-

1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) (as catalyst)

-

Microwave reactor

Procedure:

-

A mixture of phenylphosphonic acid and a 15-fold molar excess of octanol is prepared.

-

10% of [bmim][BF4] is added to the mixture as a catalyst.

-

The reaction mixture is irradiated in a microwave reactor at 180 °C for 45 minutes.

-

Upon completion, the product is isolated and purified.

Quantitative Data for Synthesis

The following table summarizes the quantitative data for the microwave-assisted direct esterification of phenylphosphonic acid with octanol, based on the findings of Keglevich et al. (2019).[2][3][4]

| Reactants | Molar Ratio (Acid:Alcohol) | Catalyst | Temperature (°C) | Time (min) | Conversion (%) | Yield of this compound (%) |

| Phenylphosphonic Acid, Octanol | 1:15 | [bmim][BF4] | 180 | 45 | 100 | 90 |

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Application in Ion-Selective Electrodes

A significant application of this compound is its use as a plasticizer in the fabrication of poly(vinyl chloride) (PVC) matrix membranes for ion-selective electrodes (ISEs). These sensors are utilized for the potentiometric determination of various ions. Notably, DOPP has been employed in the development of a uranyl ion-selective sensor.[1][5]

Experimental Protocol: Fabrication of a Uranyl Ion-Selective PVC Membrane Electrode

The following protocol is based on the work of Hassan et al. (2014) for the preparation of a uranyl ion-selective electrode.[5]

Materials:

-

High molecular weight poly(vinyl chloride) (PVC)

-

This compound (DOPP) as a plasticizer

-

Dibutyl butyl phosphonate (DBBP) as an ionophore

-

Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) as an anionic additive

-

Tetrahydrofuran (THF)

Procedure:

-

A membrane solution is prepared by dissolving 32.5 mg of PVC, 65.0 mg of DOPP, 2.0 mg of DBBP, and 0.5 mg of KTpClPB in approximately 5 mL of THF.

-

The resulting solution is thoroughly mixed and poured into a glass ring placed on a glass plate.

-

The solvent is allowed to evaporate slowly at room temperature for 24 hours to form a transparent membrane.

-

A disc of the membrane (approximately 5 mm in diameter) is cut and glued to the end of a PVC tube.

-

The tube is filled with an internal reference solution (e.g., 1.0 × 10⁻³ mol L⁻¹ uranyl nitrate).

-

An Ag/AgCl wire is inserted into the internal solution to act as the internal reference electrode.

-

The electrode is conditioned by soaking in a 1.0 × 10⁻³ mol L⁻¹ uranyl nitrate solution for at least 24 hours before use.

Quantitative Data for Uranyl Ion-Selective Electrode Performance

The performance of the uranyl ion-selective electrode using DOPP as a plasticizer is summarized in the table below, based on data from Hassan et al. (2014).[5]

| Parameter | Value |

| Ionophore | Dibutyl butyl phosphonate (DBBP) |

| Plasticizer | This compound (DOPP) |

| Linear Concentration Range | 5.0 × 10⁻⁶ – 1.0 × 10⁻¹ mol L⁻¹ |

| Nernstian Slope | 28.6 mV/decade |

| pH Range | 2.1 – 3.4 |

| Response Time | ~30 seconds |

Logical Workflow for Ion-Selective Electrode Fabrication

Caption: Workflow for the fabrication of a uranyl ion-selective electrode.

Role as a Plasticizer in PVC

Conclusion

This compound is a compound with well-established applications in material science, particularly as a plasticizer in PVC and as a critical component in the fabrication of ion-selective electrodes. Its synthesis can be efficiently achieved through modern techniques such as microwave-assisted direct esterification. While the broader class of phosphonates holds significant interest in drug development, the specific utility of DOPP has been demonstrated in the field of analytical chemistry and polymer science. Further research into the quantitative effects of DOPP on the mechanical and thermal properties of PVC would be beneficial for a more comprehensive understanding of its performance as a plasticizer.

References

- 1. researchgate.net [researchgate.net]

- 2. real.mtak.hu [real.mtak.hu]

- 3. Item - Synthesis of phosphonates from phenylphosphonic acid and its monoesters - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. nanobuild.ru [nanobuild.ru]

In-Depth Toxicological Profile of Dioctyl Phenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for Dioctyl Phenylphosphonate (DOPP). Due to the limited publicly available data for DOPP, this guide also incorporates information on structurally similar organophosphate compounds to provide a broader context for its potential toxicological profile. All quantitative data is presented in structured tables, and detailed experimental methodologies for cited studies are included.

Chemical and Physical Properties

This compound (CAS No. 1754-47-8) is an organophosphorus compound with the molecular formula C22H39O3P. It exists as a colorless or pale yellow liquid.[1]

Toxicological Data

The available toxicological data for this compound is primarily focused on local tolerance studies. Data for systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are limited.

Acute Toxicity

Only limited acute toxicity data for this compound is available. An intravenous lowest published lethal dose (LDLo) in mice has been reported as 100 mg/kg.[1] No reliable data for acute oral or dermal LD50 values were identified.

Irritation and Sensitization

Skin Irritation: A study conducted on New Zealand White rabbits according to OECD Guideline 404 found that this compound is not irritating to the skin. A single four-hour, semi-occlusive application of 0.5 g of the test substance resulted in no dermal reactions in any of the three animals tested. The Primary Irritation Index was calculated to be 0.0.

Table 1: Skin Irritation Scores for this compound in Rabbits

| Animal Number | Erythema and Eschar Formation (24h) | Erythema and Eschar Formation (48h) | Erythema and Eschar Formation (72h) | Oedema Formation (24h) | Oedema Formation (48h) | Oedema Formation (72h) |

| 1 | 0 | 0 | 0 | 0 | 0 | 0 |

| 2 | 0 | 0 | 0 | 0 | 0 | 0 |

| 3 | 0 | 0 | 0 | 0 | 0 | 0 |

Scoring based on the Draize scale (0 = no effect).

Eye Irritation: An eye irritation study in New Zealand White rabbits, following OECD Guideline 405, classified this compound as "minimally irritating" to the eye. A single instillation of 0.1 mL of the substance produced crimson-red conjunctivae with very slight chemosis and, in one case, slight discharge, which resolved by day 8. The highest mean total score observed was 7.3 at the 24-hour observation.

Table 2: Mean Eye Irritation Scores for this compound in Rabbits

| Observation Time | Cornea (Opacity) | Iris | Conjunctivae (Redness) | Conjunctivae (Chemosis) |

| 1 hour | 0.0 | 0.0 | 2.0 | 1.0 |

| 24 hours | 0.0 | 0.0 | 1.7 | 0.7 |

| 48 hours | 0.0 | 0.0 | 1.0 | 0.3 |

| 72 hours | 0.0 | 0.0 | 0.7 | 0.0 |

| Day 8 | 0.0 | 0.0 | 0.0 | 0.0 |

Scoring based on the Draize scale.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

No data on the germ cell mutagenicity, carcinogenicity, or reproductive toxicity of this compound were identified in the public domain.[2]

Experimental Protocols

Skin Irritation Study (following OECD Guideline 404)

Methodology: Three healthy young adult New Zealand White rabbits were used. The day before the test, the fur on the dorsal area of the trunk of each animal was clipped. A dose of 0.5 g of the test substance was applied to a small area (approximately 6 cm²) of intact skin. The treated area was then covered with a gauze patch and a semi-occlusive dressing for a period of 4 hours. After the exposure period, the dressings were removed, and any residual test substance was washed off. The skin was examined for erythema and oedema at 1, 24, 48, and 72 hours after patch removal, and the reactions were scored according to the Draize scale.

Eye Irritation Study (following OECD Guideline 405)

Methodology: Three healthy young adult New Zealand White rabbits were used. Both eyes of each animal were examined for any pre-existing irritation before the start of the study. A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of each rabbit. The other eye remained untreated and served as a control. The eyes were examined for ocular reactions (corneal opacity, iritis, and conjunctival redness and chemosis) at 1, 24, 48, and 72 hours, and on day 8 after instillation. The reactions were scored according to the Draize scale.

Discussion and Data Gaps

The available data on this compound is insufficient to conduct a comprehensive toxicological risk assessment. The primary data is limited to skin and eye irritation studies, which suggest a low potential for local irritancy.

Significant data gaps exist for the following critical endpoints:

-

Acute Systemic Toxicity: No oral or dermal LD50 values are available.

-

Repeated Dose Toxicity: No studies on the effects of repeated exposure have been identified.

-

Genotoxicity: There is no information on the mutagenic or clastogenic potential of DOPP.

-

Carcinogenicity: No long-term carcinogenicity bioassays have been performed.

-

Reproductive and Developmental Toxicity: The potential effects on fertility and embryonic development are unknown.

To address these data gaps, further testing in accordance with internationally recognized guidelines (e.g., OECD Test Guidelines) would be necessary. In the absence of such data, a read-across approach using data from structurally similar compounds could be considered. However, a thorough justification for the selection of analogue substances and the applicability of their data would be required.

Conclusion

This compound is classified as non-irritating to the skin and minimally irritating to the eyes based on available animal studies. However, a comprehensive toxicological profile is lacking due to the absence of data on systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Professionals in research and drug development should exercise caution and consider the need for further toxicological evaluation before extensive use or human exposure.

References

Methodological & Application

Application Notes and Protocols: Dioctyl Phenylphosphonate (DOPP) as a Plasticizer in PVC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phenylphosphonate (DOPP) is an organophosphate compound utilized as a plasticizer in polyvinyl chloride (PVC) formulations. Distinct from traditional phthalate-based plasticizers, DOPP offers the dual functionality of imparting flexibility and enhancing flame retardancy in the polymer matrix. This attribute makes it a compelling additive in applications where both pliability and fire safety are critical. Its molecular structure, featuring a phenyl group and two octyl chains attached to a phosphonate core, contributes to its performance characteristics, including thermal stability and durability. These application notes provide an overview of the performance of phosphorus-containing plasticizers, exemplified by a representative compound, and detail the standard protocols for their evaluation in a PVC matrix.

Synthesis of this compound (DOPP)

A plausible synthetic route for this compound involves the esterification of phenylphosphonic dichloride with 1-octanol. The following is a generalized laboratory-scale protocol for this synthesis.

Materials:

-

Phenylphosphonic dichloride

-

1-Octanol

-

Triethylamine (or other suitable HCl scavenger)

-

Anhydrous toluene (or other suitable inert solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Protocol:

-

To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add phenylphosphonic dichloride and anhydrous toluene under a nitrogen atmosphere.

-

In the dropping funnel, prepare a solution of 1-octanol and triethylamine in anhydrous toluene.

-

Slowly add the 1-octanol/triethylamine solution to the stirred solution of phenylphosphonic dichloride at room temperature. An exothermic reaction will occur, and a precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction.

-

Cool the mixture to room temperature and filter to remove the triethylamine hydrochloride precipitate.

-

Wash the filtrate with a 5% sodium bicarbonate solution, followed by distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

Application Notes and Protocols for the Use of Dioctyl Phenylphosphonate in Ion-Selective Electrodes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of dioctyl phenylphosphonate (DOPP) as a plasticizer in the fabrication of ion-selective electrodes (ISEs). DOPP is a widely employed solvent mediator in polyvinyl chloride (PVC) matrix membranes, enhancing the analytical performance of sensors for various ions, notably divalent cations such as lead (Pb²⁺) and calcium (Ca²⁺).

Principle of Operation

Ion-selective electrodes are potentiometric sensors that measure the activity of a specific ion in a solution. The core component of a PVC-based ISE is the ion-selective membrane, which typically consists of a PVC polymer matrix, a plasticizer (in this case, DOPP), and an ionophore. The ionophore is a molecule that selectively binds to the target ion.

The function of this compound as a plasticizer is multifaceted:

-

It dissolves the ionophore and other membrane components, ensuring a homogenous membrane cocktail.

-

It provides a lipophilic environment that facilitates the partitioning of the target ion from the aqueous sample into the membrane.

-

It ensures the mobility of the ionophore and the ion-ionophore complex within the PVC matrix.

-

Its dielectric properties influence the ion-exchange equilibrium at the membrane-sample interface, which is crucial for the electrode's selectivity and sensitivity.

The selective binding of the target ion by the ionophore at the membrane-solution interface generates a potential difference across the membrane. This potential is proportional to the logarithm of the activity of the target ion in the sample solution, as described by the Nernst equation.

Quantitative Data Presentation

The performance of ion-selective electrodes is characterized by several key parameters, including the linear range, Nernstian slope, limit of detection, and selectivity coefficients. The following tables summarize the performance data for ISEs utilizing this compound as a plasticizer for lead (Pb²⁺) and calcium (Ca²⁺) ions.

Table 1: Performance Characteristics of a Lead (Pb²⁺) Ion-Selective Electrode with this compound (DOPP)

| Parameter | Value | Reference |

| Target Ion | Pb²⁺ | [1][2] |

| Ionophore | Polypropylene glycol 425 (PPG-425) complex | [1][2] |

| Linear Range | 10⁻⁴ to 10⁻¹ mol dm⁻³ | [1][2] |

| Nernstian Slope | Near-Nernstian | [1] |

| Plasticizer | This compound (DOPP) | [1][2] |

Table 2: Performance Characteristics of a Calcium (Ca²⁺) Ion-Selective Electrode with this compound (DOPP)

| Parameter | Value | Reference |

| Target Ion | Ca²⁺ | [3] |

| Ionophore | Calcium bis[di(4-octylphenyl)-phosphate] | [3] |

| Linear Range | Below 10⁻⁷ to above 10⁻³ M | [3] |

| Plasticizer | This compound (DOPP) | [3] |

Experimental Protocols

This section provides a detailed, generalized protocol for the fabrication of a PVC-based ion-selective electrode using this compound as the plasticizer.

Materials and Reagents

-

High molecular weight polyvinyl chloride (PVC)

-

This compound (DOPP)

-

Appropriate ionophore for the target ion (e.g., a lead or calcium ionophore)

-

Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB) - optional, as an ion-exchanger

-

Tetrahydrofuran (THF), analytical grade

-

Electrode body (e.g., glass or PVC tube)

-

Internal reference electrode (e.g., Ag/AgCl wire)

-

Internal filling solution (containing a known concentration of the target ion and a fixed concentration of chloride)

-

Standard solutions of the target ion

-

Ionic strength adjustment buffer (ISAB)

Protocol for Membrane Cocktail Preparation

-

Accurately weigh the membrane components. A typical composition (by weight) is approximately:

-

PVC: 33%

-

This compound (DOPP): 66%

-

Ionophore: 1-2%

-

Lipophilic salt (if used): ~0.5%

-

-

Transfer the weighed components into a clean, dry glass vial.

-

Add a sufficient volume of THF to dissolve all components completely. Typically, 1.5-2.0 mL of THF is used for a total of 200 mg of membrane components.

-

Seal the vial and agitate the mixture using a vortex mixer or magnetic stirrer until a homogenous, slightly viscous solution is obtained. This is the membrane cocktail.

Protocol for Membrane Casting and Electrode Assembly

-

Place a clean, flat glass plate on a level surface.

-

Pour the membrane cocktail onto the glass plate, allowing the THF to evaporate slowly in a dust-free environment at room temperature. This process can take 12-24 hours.

-

Once the solvent has fully evaporated, a transparent, flexible membrane will be formed.

-

Carefully peel the membrane from the glass plate.

-

Cut a small disc (typically 5-7 mm in diameter) from the membrane using a cork borer.

-

Mount the membrane disc onto the end of the electrode body. The membrane can be sealed using an adhesive solution of PVC in THF. Ensure a leak-proof seal.

-

Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

-

Insert the internal reference electrode (e.g., Ag/AgCl wire) into the internal filling solution. The electrode is now assembled.

Protocol for Electrode Conditioning and Calibration

-

Conditioning: Before the first use, condition the newly fabricated ISE by soaking it in a solution of the target ion (e.g., 10⁻² M) for several hours (typically 2-4 hours). This allows the membrane to become saturated with the target ion, leading to a stable and reproducible potential.

-

Calibration:

-

Prepare a series of standard solutions of the target ion by serial dilution of a stock solution. The concentrations should span the expected measurement range.

-

Add an ionic strength adjustment buffer (ISAB) to each standard solution to maintain a constant ionic strength.

-

Connect the ISE and an external reference electrode to a high-impedance voltmeter or an ion meter.

-

Immerse the electrodes in the most dilute standard solution and stir gently.

-

Record the potential (in mV) once the reading stabilizes.

-

Rinse the electrodes with deionized water and blot dry between measurements.

-

Repeat the measurement for each standard solution, moving from the lowest to the highest concentration.

-

Plot the measured potential (y-axis) versus the logarithm of the ion activity/concentration (x-axis) to generate a calibration curve. The slope of the linear portion of this curve is the Nernstian slope.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the fabrication and use of an ion-selective electrode.

Signaling Pathway

Caption: Conceptual signaling mechanism of an ion-selective electrode.

References

Application Notes and Protocols for the Synthesis of Dioctyl Phenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of dioctyl phenylphosphonate, a versatile organophosphorus compound with applications as a plasticizer and in the development of ion-selective electrodes and taste sensors. The described methodology is based on a microwave-assisted direct esterification of phenylphosphonic acid with 1-octanol, which offers a more efficient and rapid alternative to traditional heating methods.

Experimental Protocols

Synthesis of this compound via Microwave-Assisted Esterification

This protocol details the synthesis of this compound by the direct esterification of phenylphosphonic acid with 1-octanol, facilitated by microwave irradiation. This method is advantageous due to its reduced reaction times and potentially higher yields compared to conventional heating.

Materials:

-

Phenylphosphonic acid (C₆H₅PO(OH)₂)

-

1-Octanol (CH₃(CH₂)₇OH)

-

[bmim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) or another suitable ionic liquid catalyst

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for column chromatography)

Equipment:

-

Microwave reactor

-

10 mL microwave reaction vial with a magnetic stir bar

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vial, combine phenylphosphonic acid (1.0 mmol, 158.1 mg), 1-octanol (15.0 mmol, 2.37 mL), and a catalytic amount of [bmim][BF₄] (e.g., 10 mol%, 22.6 mg).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 200-220 °C for a specified time (e.g., 60-120 minutes), with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing diethyl ether (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any unreacted acid.

-

Wash the organic layer with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect the fractions containing the pure product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear, colorless to pale yellow liquid.[1]

-

-

Characterization:

-

Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and FT-IR.

-

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

| Parameter | Value |

| Reactants | |

| Phenylphosphonic Acid | 1.0 mmol (158.1 mg) |

| 1-Octanol | 15.0 mmol (2.37 mL) |

| Catalyst | |

| [bmim][BF₄] | 10 mol% (22.6 mg) |

| Reaction Conditions | |

| Temperature | 220 °C |

| Reaction Time | 120 minutes |

| Method | Microwave Irradiation |

| Product | |

| This compound | C₂₂H₃₉O₃P |

| Molecular Weight | 382.52 g/mol [2] |

| Appearance | Clear, colorless to pale yellow liquid[1] |

| Expected Yield | 70-85% (based on similar syntheses) |

| Purity (typical) | ≥95%[2] |

Visualizations

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Analytical Characterization of Dioctyl Phenylphosphonate (DOPP)

Introduction

Dioctyl phenylphosphonate (DOPP), with the chemical formula C₂₂H₃₉O₃P, is an organophosphorus compound utilized as a plasticizer and in the formulation of ion-selective electrodes.[1][2] Its complete and accurate characterization is essential for quality control, research, and ensuring its performance in various applications. This document provides detailed application notes and experimental protocols for the characterization of DOPP using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of DOPP. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon framework. For DOPP, NMR is used to confirm the presence of the phenyl group, the two octyl chains, and their connectivity to the phosphorus atom, thereby verifying the compound's identity and purity.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the DOPP sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Record the spectrum from approximately -1 to 10 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30-45° pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon environments.

-

Record the spectrum from approximately 0 to 200 ppm.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Data Presentation:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl (Aromatic H) | 7.4 - 7.8 (m) | 128 - 133 (m) |

| O-CH₂ (Octyl) | 4.0 - 4.2 (m) | ~68 |

| CH₂ (Octyl Chain) | 1.2 - 1.7 (m) | 22 - 32 (m) |

| CH₃ (Terminal Octyl) | 0.8 - 0.9 (t) | ~14 |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[3][4] 'm' denotes a multiplet and 't' denotes a triplet. |

Visualization:

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Application Note:

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of DOPP.[5] When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separation and identification in complex mixtures. Electron Ionization (EI) is a common method that fragments the molecule in a reproducible manner, providing a characteristic "fingerprint" for structural confirmation.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of DOPP (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Instrumentation:

-

Gas Chromatograph: Use a GC equipped with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject 1 µL of the sample solution in splitless or split mode. Set the injector temperature to 250-280°C.

-

Oven Program: Start at an initial temperature of 100°C, hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of 300°C and hold for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-500.

-

Interface Temperature: Set the GC-MS interface temperature to 280-300°C.

-

-

Data Analysis: Identify the peak corresponding to DOPP in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and characteristic fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST).[2]

Data Presentation:

Table 2: Key Mass Spectrometry Data for this compound.

| Parameter | Value (m/z) | Identity/Interpretation |

| Molecular Formula | C₂₂H₃₉O₃P | - |

| Molecular Weight | 382.52 g/mol | - |

| Molecular Ion [M]⁺ | 382 | Corresponds to the intact molecule. |

| Major Fragment 1 | 270 | Loss of one octyl chain (C₈H₁₇) |

| Major Fragment 2 | 159 | Phenylphosphonate fragment [C₆H₅P(O)OH₂]⁺ |

| Major Fragment 3 | 141 | Phenylphosphonyl fragment [C₆H₅PO₂]⁺ |

| Major Fragment 4 | 112 | Octene (from fragmentation of octyl chain) |

| Base Peak | 159 | Most abundant ion in the spectrum.[5] |

Visualization:

Caption: Experimental workflow for GC-MS analysis of DOPP.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[5] For DOPP, FTIR is used to confirm the presence of the phosphoryl (P=O), phosphate ester (P-O-C), aromatic (C=C), and aliphatic (C-H) bonds. The resulting spectrum serves as a unique fingerprint for the compound.

Experimental Protocol:

-

Sample Preparation:

-

Neat Liquid: Place one drop of the liquid DOPP sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide). This is often the simplest method.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Scan the range from 4000 to 400 cm⁻¹.

-

-

Data Analysis: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and compare them to known values for organophosphonates.

Data Presentation:

Table 3: Characteristic FTIR Absorption Bands for this compound.

| Vibrational Mode | Position (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3050 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| P=O Stretch (Phosphoryl) | 1240 - 1260 | Strong |

| P-O-C Stretch (Alkyl) | 1020 - 1050 | Strong |

| C=C Stretch (Aromatic Ring) | 1440 - 1600 | Medium |

| C-H Bend (Aromatic) | 690 - 770 | Strong |

| Note: Positions are approximate.[1][7] |

Visualization:

Caption: Workflow for FTIR analysis using an ATR accessory.

High-Performance Liquid Chromatography (HPLC)

Application Note:

HPLC is a premier technique for assessing the purity of DOPP and quantifying it in various matrices.[8] Due to its relatively non-polar nature, a reversed-phase HPLC (RP-HPLC) method is most suitable. This method separates DOPP from more polar impurities or related substances. Detection is typically achieved using an ultraviolet (UV) detector, leveraging the UV absorbance of the phenyl group.

Experimental Protocol:

-

Sample Preparation: Accurately weigh and dissolve the DOPP sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 0.1-1.0 mg/mL). Filter the solution through a 0.45 µm syringe filter.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 85:15 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set to a wavelength where the phenyl group absorbs, typically around 254 nm or 265 nm.

-

-

Data Analysis: The retention time of the major peak is used to identify DOPP. The peak area is proportional to the concentration and is used to determine purity (as area %) or for quantification against a calibration curve.

Data Presentation:

Table 4: Typical RP-HPLC Method Parameters for this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile / Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

| Expected Retention Time | 5 - 10 min (highly dependent on exact conditions) |

Visualization:

References

- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 2. This compound [webbook.nist.gov]

- 3. web.pdx.edu [web.pdx.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C22H39O3P | CID 15641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. mz-at.de [mz-at.de]

- 9. benchchem.com [benchchem.com]

Application Note: Mass Spectrometric Fragmentation Analysis of Dioctyl Phenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phenylphosphonate (DPPP) is an organophosphorus compound utilized as a plasticizer and flame retardant in various materials. Its detection and characterization are crucial for quality control, environmental monitoring, and safety assessment. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and quantification of DPPP. Understanding the fragmentation pattern of DPPP in mass spectrometry is essential for unambiguous compound identification and structural elucidation. This application note provides a detailed protocol for the analysis of this compound by GC-MS and a comprehensive analysis of its electron ionization (EI) fragmentation pathway.

Experimental Protocols

A detailed methodology for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) is outlined below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

The choice of sample preparation technique is dependent on the sample matrix.

-

For liquid samples (e.g., water): Solid-phase extraction (SPE) is a common method for the extraction and preconcentration of organophosphorus compounds from aqueous matrices.

-

For solid samples (e.g., polymers, environmental solids): Solvent extraction followed by a cleanup step is typically employed. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for pesticide residue analysis in food, can be adapted for the extraction of DPPP from various solid matrices.[1]

A general solvent extraction procedure is as follows:

-

Homogenize the solid sample.

-

Weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a centrifuge tube.

-

Add a suitable organic solvent (e.g., acetonitrile, ethyl acetate).

-

Vortex or shake vigorously for a specified time to ensure efficient extraction.

-